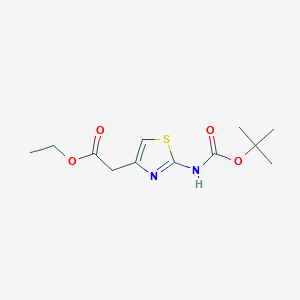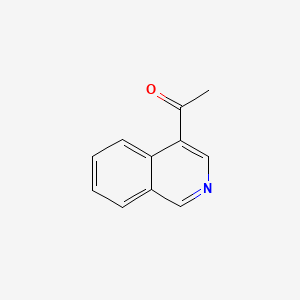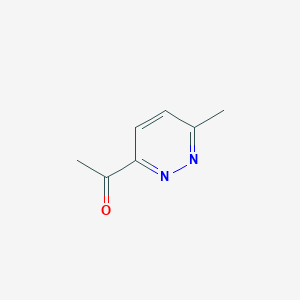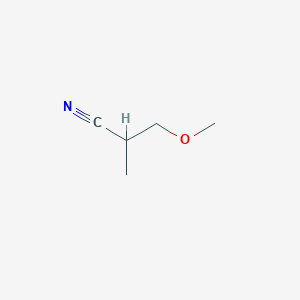
ethyl (2-Boc-Aminothiazole-3-yl)acetate
Übersicht
Beschreibung
Ethyl (2-Boc-Aminothiazole-3-yl)acetate is a chemical compound with the molecular formula C12H18N2O4S and a molecular weight of 286.35 g/mol. It is a versatile building block for the synthesis of various pharmaceutical and biologically active compounds . 2-Aminothiazoles, to which this compound belongs, are a significant class of organic medicinal compounds utilized as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .
Molecular Structure Analysis
The molecular structure of ethyl (2-Boc-Aminothiazole-3-yl)acetate is characterized by the presence of N, O coordination atoms, which gives it strong coordination ability and allows it to display diverse coordination modes .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Ethyl (2-Boc-Aminothiazole-3-yl)acetate serves as a pivotal intermediate in the synthesis of complex molecules. Its utility is demonstrated in the synthesis of ethyl(Z)-2-hydroxyimino-2-(2-aminothiazol-4-yl) acetate through processes including oxidation, bromination, and cyclic condensation, showcasing a versatile approach to accessing aminothiazole derivatives with significant yields (Wang Li, 2007). Similarly, it has been employed in the improvement of processes for producing related compounds, emphasizing its role in optimizing synthetic pathways for efficiency and cost reduction (L. Jing, 2003).
Molecular Docking and Enzyme Inhibition
Research into novel N-arylthiazole-2-amines and ethyl 2-[aryl(thiazol-2-yl)amino]acetates, derived from ethyl (2-Boc-Aminothiazole-3-yl)acetate, highlights its application in enzyme inhibition studies. These compounds exhibit significant inhibition towards α-glucosidase and β-glucosidase enzymes, with potential implications in managing diabetes and other metabolic disorders. Molecular docking studies further elucidate their mechanism of action, providing insights into their therapeutic potential (Ayesha Babar et al., 2017).
Antitumor Activity
The compound's role extends to the synthesis of complex metal complexes with antitumor activity. Studies demonstrate the synthesis and characterization of Cu(II), Co(II), Zn(II), and Mn(II) complex compounds with aminothiazole acetate derivatives, showcasing the potential of ethyl (2-Boc-Aminothiazole-3-yl)acetate in developing new anticancer agents. These complexes exhibit cytotoxicity against human cervical cancer cells, indicating their potential in cancer research (Maria-Gabriela Alexandru et al., 2010).
Antibacterial Applications
The synthesis of (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)Acetate derivatives from ethyl (2-Boc-Aminothiazole-3-yl)acetate and their antibacterial activity against Fusarium graminearum and Fusarium solani highlight its relevance in addressing bacterial infections and contributing to the development of new antibiotics (Ma Xi-han, 2011).
Eigenschaften
IUPAC Name |
ethyl 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4S/c1-5-17-9(15)6-8-7-19-10(13-8)14-11(16)18-12(2,3)4/h7H,5-6H2,1-4H3,(H,13,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUSLETVAVANTOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl (2-Boc-Aminothiazole-3-yl)acetate | |
Synthesis routes and methods
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Benzene, 1-[(6-bromohexyl)oxy]-4-nitro-](/img/structure/B1317142.png)




![3-[(Hydrazinocarbonothioyl)amino]benzoic acid](/img/structure/B1317153.png)

![[(Pyridin-4-ylmethyl)-amino]-acetic acid](/img/structure/B1317158.png)

![3-[3-(ethoxycarbonyl)-2-methyl-5-(4-methylphenyl)-1H-pyrrol-1-yl]propanoic acid](/img/structure/B1317160.png)
![Methyl 6H-furo[2,3-b]pyrrole-5-carboxylate](/img/structure/B1317161.png)